Methyl 2-(furan-3-yl)acetate
CAS No.: 62689-88-7
Cat. No.: VC3940705
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62689-88-7 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | methyl 2-(furan-3-yl)acetate |
| Standard InChI | InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 |
| Standard InChI Key | WDIDUBGASVNQFE-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=COC=C1 |
| Canonical SMILES | COC(=O)CC1=COC=C1 |
Introduction
Structural and Molecular Properties
Methyl 2-(furan-3-yl)acetate features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a methyl acetate moiety via a methylene bridge. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-(furan-3-yl)acetate | |
| Molecular Formula | ||
| Molecular Weight | 140.14 g/mol | |
| InChI Key | WDIDUBGASVNQFE-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC1=COC=C1 |
The compound’s planar furan ring enables π-π interactions, while the ester group contributes to its reactivity in nucleophilic acyl substitutions.
Synthesis Methods
Esterification of 2-(Furan-3-yl)acetic Acid
The most common synthesis involves esterifying 2-(furan-3-yl)acetic acid with methanol using sulfuric acid as a catalyst under reflux conditions. This method achieves yields >80% and is scalable for industrial production:
Palladium-Catalyzed Carbonylation
A novel approach utilizes palladium-catalyzed carbonylation of allenols with iodobenzene in acetonitrile. For example, 2-methyl-1-phenylbuta-2,3-dien-1-ol reacts under CO atmosphere (1 atm) to form ethyl 2-(4-methyl-2,5-diphenylfuran-3-yl)acetate, demonstrating the method’s versatility for synthesizing substituted derivatives .
Chemical Reactivity and Reactions
Oxidation
The furan ring undergoes oxidation with agents like or to yield furan-3-carboxylic acid derivatives. For instance:
This reaction is critical for generating bioactive intermediates.
Reduction
The ester group is reduced to a primary alcohol using :
This product is valuable in fragrance synthesis.
Transesterification
In acidic or basic conditions, the methyl ester reacts with higher alcohols (e.g., ethanol) to form alkyl esters, enabling functional group diversification.
Applications in Research and Industry
Organic Synthesis
The compound serves as a precursor for complex molecules, including:
-
Anticancer agents: Derivatives like methyl 2-[2-(cyanomethyl)furan-3-yl]acetate (CAS 102050121) are explored for cytotoxicity .
-
Antimicrobial compounds: Analogues with difluoromethyl groups exhibit enhanced bioactivity.
Flavor and Fragrance Industry
Its pleasant odor makes it suitable for flavoring agents. For example, structurally similar furan derivatives are used in meaty aroma formulations .
Pharmacological Studies
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride (CAS 2770358-61-5) is investigated for CNS activity, showing antinociceptive properties in murine models .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315-H319 | Causes skin/eye irritation | |
| P261-P264 | Avoid inhalation; wear gloves |
Industrial handling mandates explosion-proof equipment and inert gas environments to mitigate risks .
Comparison with Analogous Compounds
| Compound | Key Difference | Reactivity/Bioactivity |
|---|---|---|
| Ethyl 2-(furan-3-yl)acetate | Ethyl ester group | Slower hydrolysis vs. methyl |
| Methyl 2-(thiophen-3-yl)acetate | Thiophene ring (S vs. O) | Enhanced aromatic stability |
| Methyl 2-(furan-2-yl)acetate | Ester at furan-2-position | Altered electrophilic substitution |
The 3-substitution pattern in methyl 2-(furan-3-yl)acetate uniquely influences its electronic profile, enhancing interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume